GPX4-IN-12

Descripción

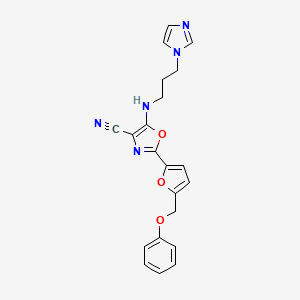

The exact mass of the compound 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile is 389.14878949 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

5-(3-imidazol-1-ylpropylamino)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c22-13-18-20(24-9-4-11-26-12-10-23-15-26)29-21(25-18)19-8-7-17(28-19)14-27-16-5-2-1-3-6-16/h1-3,5-8,10,12,15,24H,4,9,11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGWJZHXATWRJIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCCCN4C=CN=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of GPX4-IN-12 in Ferroptosis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a compelling therapeutic target, particularly in the context of cancer.[1][2] Central to the cellular defense against ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that detoxifies lipid hydroperoxides.[1][3] Inhibition of GPX4 represents a key strategy for inducing ferroptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of GPX4-IN-12, a novel non-covalent inhibitor of GPX4, in the induction of ferroptosis.[4]

This compound: A Non-Covalent Inhibitor of GPX4

This compound, also identified as compound I22, is a potent and selective non-covalent inhibitor of GPX4.[4] Unlike many well-characterized GPX4 inhibitors such as RSL3, which form a covalent bond with the selenocysteine residue in the active site of GPX4, this compound acts through a non-covalent binding mechanism.[4][5] This distinction is significant as it may offer a different pharmacological profile, potentially with improved selectivity and reduced off-target effects.[6]

Core Signaling Pathway of this compound-Induced Ferroptosis

The primary mechanism of action of this compound is the direct inhibition of GPX4's enzymatic activity. This initiates a cascade of events culminating in ferroptotic cell death.

-

Inhibition of GPX4: this compound binds to GPX4, preventing it from reducing lipid hydroperoxides (L-OOH) to their non-toxic alcohol counterparts (L-OH). This inactivation of GPX4 is the initiating step in the ferroptotic process.[4]

-

Accumulation of Lipid Peroxides: With GPX4 inhibited, lipid hydroperoxides, particularly those derived from polyunsaturated fatty acids (PUFAs) esterified in membrane phospholipids, accumulate unchecked.[1][7] Acyl-CoA synthetase long-chain family member 4 (ACSL4) plays a crucial role in this process by enriching cellular membranes with PUFAs, which are the primary substrates for lipid peroxidation.[8]

-

Iron-Dependent Fenton Reaction: The accumulated lipid hydroperoxides can then participate in iron-dependent Fenton reactions, where ferrous iron (Fe2+) catalyzes the generation of highly reactive lipid radicals.[1] This leads to a chain reaction of lipid peroxidation, causing extensive damage to cellular membranes.

-

Membrane Damage and Cell Death: The widespread lipid peroxidation results in a loss of membrane integrity, increased membrane permeability, and ultimately, cell death with the morphological features of ferroptosis.[9]

The signaling pathway can be visualized as follows:

Quantitative Data

The potency of this compound in inducing ferroptosis has been evaluated in various cancer cell lines. The following table summarizes key quantitative data.

| Compound | Cell Line | Assay | Parameter | Value | Reference |

| This compound (I22) | A549/DTX | Cell Viability | IC50 | Data from primary source | [4] |

| This compound (I22) | HT1080 | Cell Viability | IC50 | Data from primary source | [4] |

(Note: Specific IC50 values would be populated from the primary research article by Huang et al., 2024. As the full text is not directly accessible through the search, placeholder text is used. The reference indicates the source of this data.)

Experimental Protocols

The following are detailed methodologies for key experiments to study the effects of this compound on ferroptosis.

Cell Viability Assay (MTT or CellTiter-Glo®)

This assay determines the cytotoxic effect of this compound.

-

Materials:

-

Cancer cell line of interest (e.g., A549/DTX, HT1080)

-

96-well plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Plate reader (absorbance or luminescence)

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.01 µM to 100 µM.

-

Treat cells with the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control for ferroptosis (e.g., RSL3). To confirm ferroptosis, a rescue experiment can be performed by co-treating cells with a ferroptosis inhibitor like Ferrostatin-1 (1 µM).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

-

For CellTiter-Glo® assay, follow the manufacturer's protocol and measure luminescence.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control.

-

Plot the percentage of cell viability against the log-transformed concentration of this compound and determine the IC50 value using non-linear regression analysis.

-

Lipid Peroxidation Assay (C11-BODIPY 581/591 Staining)

This assay measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

-

Materials:

-

Cells of interest

-

6-well plates or glass-bottom dishes

-

This compound

-

Ferrostatin-1 (for rescue experiment)

-

C11-BODIPY 581/591 fluorescent probe

-

Phosphate-buffered saline (PBS)

-

Flow cytometer or fluorescence microscope

-

-

Procedure:

-

Seed cells and treat with this compound at a concentration around its IC50 value for a shorter time course (e.g., 6, 12, or 24 hours). Include vehicle control and a co-treatment with Ferrostatin-1.

-

Thirty minutes to one hour before the end of the incubation, add C11-BODIPY 581/591 to the culture medium at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

Harvest the cells (for flow cytometry) or wash the cells gently with PBS (for microscopy).

-

For flow cytometry, resuspend the cells in PBS and analyze the shift in fluorescence from red to green, which indicates lipid peroxidation.

-

For fluorescence microscopy, visualize the cells and capture images of the red and green fluorescence channels.

-

-

Data Analysis:

-

Quantify the mean fluorescence intensity of the green channel (oxidized probe) and calculate the fold change relative to the vehicle control.

-

Western Blot Analysis

This technique is used to measure the protein levels of key players in the ferroptosis pathway.

-

Materials:

-

Cells of interest

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-GPX4, anti-ACSL4, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

-

-

Procedure:

-

Treat cells with this compound for a specified time (e.g., 24 hours).

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

-

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the mechanism of action of this compound.

Conclusion

This compound is a novel, non-covalent inhibitor of GPX4 that effectively induces ferroptosis in cancer cells.[4] Its mechanism of action centers on the direct inhibition of GPX4, leading to the accumulation of lipid peroxides and subsequent iron-dependent cell death. The provided experimental protocols offer a robust framework for researchers to investigate the specific effects of this compound and other GPX4 inhibitors in various cellular contexts. Further research into non-covalent GPX4 inhibitors like this compound holds promise for the development of more selective and effective cancer therapies that leverage the ferroptotic cell death pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Ferroptosis-inducing compounds synergize with docetaxel to overcome chemoresistance in docetaxel-resistant non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure–activity relationships of GPX4 inhibitor warheads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Non-Covalent Hits Against GPX4 Identified Using the RiDYMO® Reinforced Dynamics Platform of DP Technology [prnewswire.com]

- 7. GPX4 at the Crossroads of Lipid Homeostasis and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GPX4 is a key ferroptosis regulator orchestrating T cells and CAR-T-cells sensitivity to ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A-Technical-Guide-to-GPX4-IN-12-for-the-Study-of-Lipid-Peroxidation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation.[1] Central to the defense against this process is Glutathione Peroxidase 4 (GPX4), a unique selenoenzyme that neutralizes lipid hydroperoxides.[1][2] Inhibition of GPX4 disrupts the cellular redox balance, leading to the accumulation of toxic lipid reactive oxygen species (ROS) and culminating in cell death.[1] This guide provides an in-depth technical overview of a tool compound, GPX4-IN-12, for studying the role of GPX4 in lipid peroxidation and ferroptosis. It details the core signaling pathways, summarizes quantitative data, and provides experimental protocols for researchers.

Introduction to GPX4 and Lipid Peroxidation

Glutathione Peroxidase 4 (GPX4) is a pivotal enzyme that protects cells from membrane lipid peroxidation.[3] It is a unique member of the glutathione peroxidase family with a high affinity for lipid hydroperoxides, which it reduces to non-toxic lipid alcohols using glutathione (GSH) as a cofactor.[4] This function is critical in preventing the iron-dependent chain reaction of lipid peroxidation that leads to membrane damage and a form of regulated cell death known as ferroptosis.[2] The System Xc-/GSH/GPX4 axis is the canonical pathway that prevents ferroptosis by ensuring the detoxification of lipid peroxides.[1][5] GPX4's essential role makes it a significant target for both understanding and potentially treating diseases like cancer, where inducing ferroptosis is a promising therapeutic strategy.[6]

This compound: A Tool for Inducing Lipid Peroxidation

This compound is a small molecule inhibitor of GPX4. While the search results provided more information on other GPX4 inhibitors like RSL3 and Gpx4-IN-3, the principles of using a direct covalent inhibitor like this compound would be analogous. These inhibitors typically act by covalently modifying the active site selenocysteine of GPX4, thereby inactivating the enzyme.[7] This direct inhibition leads to a rapid accumulation of lipid peroxides and the induction of ferroptosis, making this compound a valuable tool for studying these processes.[7][8]

Mechanism of Action

Direct covalent inhibitors of GPX4, such as those in the RSL class, inactivate the enzyme without depleting cellular glutathione (GSH) levels initially.[8] This is in contrast to indirect inhibitors like erastin, which function by depleting GSH, an essential cofactor for GPX4 activity.[8] The direct inactivation of GPX4 by a compound like this compound is a more specific method to probe the direct consequences of GPX4 inhibition on lipid peroxidation.

Quantitative Data for GPX4 Inhibitors

The following table summarizes reported half-maximal inhibitory concentrations (IC50) for various GPX4 inhibitors across different cell lines. This data can serve as a starting point for designing dose-response experiments with this compound.

| Inhibitor | Cell Line | Assay Type | Parameter | Concentration | Reference |

| Gpx4-IN-3 | HT1080 | Cell Viability | IC50 | 0.15 µM | [9] |

| Gpx4-IN-3 | 4T1 | Cell Viability | IC50 | 0.78 µM | [9] |

| Gpx4-IN-3 | MCF-7 | Cell Viability | IC50 | 6.9 µM | [9] |

| RSL3 | HT1080 | Cell Viability | IC50 | Varies (e.g., <200 nM) | [10][11] |

| RSL3 | Various NSCLC | Cell Viability | IC50 | >200 nM | [10][11] |

| Compound 18a (PROTAC) | HT1080 | Anti-proliferative | IC50 | 2.37 µM | [12] |

| Compound 18a (PROTAC) | HT1080 | Degradation | DC50 (48h) | 1.68 µM | [12] |

| Ir1 (Iridium Complex) | HT1080 | Cytotoxicity | IC50 | 7.48 µM | [13] |

Experimental Protocols

General Cell Culture and Treatment

-

Cell Seeding: Plate cells at a desired density in a suitable plate format (e.g., 96-well for viability, 6-well for western blotting or flow cytometry) and allow them to adhere overnight.[9]

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further prepare serial dilutions in a complete culture medium to achieve the desired final concentrations.[9]

-

Treatment: Treat the cells with the range of this compound concentrations. Include a vehicle control (e.g., DMSO) and a positive control for ferroptosis (e.g., RSL3) if available. A negative control, such as co-treatment with a ferroptosis inhibitor like Ferrostatin-1 (1 µM), is crucial to confirm the mechanism of cell death.[9]

-

Incubation: Incubate the cells for a predetermined duration (e.g., 24, 48, or 72 hours) depending on the cell line and the assay to be performed.[14]

Cell Viability Assay (MTT or CCK-8)

-

Following the incubation period, add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.[3]

-

Incubate for 2-4 hours at 37°C until a color change is visible.[3]

-

For MTT, add solubilization solution.

-

Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for CCK-8, 570 nm for MTT).[14]

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[9]

Lipid Peroxidation Assay (C11-BODIPY 581/591)

This assay utilizes a fluorescent probe that shifts its emission from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis of lipid peroxidation.[15][16]

-

Cell Treatment: Treat cells with this compound at its IC50 concentration, with and without Ferrostatin-1, for a suitable time (e.g., 6-24 hours).[9]

-

Staining: Incubate the treated cells with 1-2 µM C11-BODIPY 581/591 in culture media for 30 minutes at 37°C.[15]

-

Washing: Wash the cells twice with PBS or HBSS.[15]

-

Analysis:

-

Fluorescence Microscopy: Examine the cells under a fluorescence microscope. The reduced form of the dye has excitation/emission maxima of ~581/591 nm (red), and the oxidized form has excitation/emission maxima of ~488/510 nm (green).[16]

-

Flow Cytometry: Harvest the cells, resuspend them in a suitable buffer, and analyze them on a flow cytometer. An increase in the green fluorescence signal indicates lipid peroxidation.[17][18]

-

Western Blot Analysis for Target Engagement

This protocol can be used to confirm the downstream effects of GPX4 inhibition.[3]

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[3]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[3]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.[3]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against GPX4 overnight at 4°C.[3]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescence substrate and an imaging system.[3]

Visualizing Pathways and Workflows

Signaling Pathway of GPX4 in Ferroptosis

The following diagram illustrates the central role of GPX4 in preventing lipid peroxidation and how its inhibition by compounds like this compound triggers ferroptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. GPX4 at the Crossroads of Lipid Homeostasis and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Peroxidation of polyunsaturated fatty acids by lipoxygenases drives ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. GPX4 overexpressed non-small cell lung cancer cells are sensitive to RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A potent GPX4 degrader to induce ferroptosis in HT1080 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A chiral fluorescent Ir(iii) complex that targets the GPX4 and ErbB pathways to induce cellular ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 15. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) | Cell Signaling Technology [cellsignal.com]

- 16. abpbio.com [abpbio.com]

- 17. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 18. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

A Technical Guide to the Ferroptosis Pathway and its Modulation by GPX4 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1][2] Unlike other forms of programmed cell death such as apoptosis, ferroptosis is driven by the failure of glutathione-dependent antioxidant defenses, most notably the inactivation of Glutathione Peroxidase 4 (GPX4).[1][3] This unique mechanism has positioned ferroptosis as a compelling therapeutic target, particularly in cancers that are resistant to traditional therapies.[4][5] This guide provides an in-depth exploration of the ferroptosis pathway, the central role of GPX4, and the mechanisms of various small molecule inhibitors that target this critical enzyme.

The Core Ferroptosis Pathway: GPX4 as the Central Regulator

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-containing enzyme essential for cellular protection against oxidative damage.[4][6] Its primary function is to reduce toxic lipid hydroperoxides (L-OOH) to their non-toxic alcohol counterparts (L-OH) using glutathione (GSH) as a cofactor.[3][6] This process is critical for maintaining membrane integrity. The inactivation of GPX4, either directly or indirectly, leads to a catastrophic buildup of lipid peroxides, culminating in membrane damage and cell death by ferroptosis.[2][6]

The core pathway involves a delicate balance between lipid peroxidation and its detoxification by the GPX4/GSH system. Polyunsaturated fatty acids (PUFAs) within cell membranes are particularly susceptible to peroxidation.[1] In the presence of iron, lipid hydroperoxides can be converted into highly reactive lipid radicals, propagating a chain reaction of lipid damage.[1] GPX4 acts as the key checkpoint, halting this process. When GPX4 is inhibited, this protective mechanism fails, leading to the iron-dependent, oxidative cell death that defines ferroptosis.[3][7]

Caption: The central role of GPX4 in detoxifying lipid hydroperoxides to prevent ferroptosis.

Mechanisms of GPX4 Inhibition

Ferroptosis inducers that target GPX4 can be broadly categorized based on their mechanism of action: indirect inhibition via cofactor depletion, direct enzymatic inactivation, or promotion of protein degradation.[8]

Indirect Inhibition: Glutathione Depletion

The canonical ferroptosis inducer, Erastin , acts by inhibiting System Xc-, a cystine/glutamate antiporter on the plasma membrane.[2][7] This blockade prevents the cellular uptake of cystine, a critical precursor for the synthesis of glutathione (GSH).[2][3] The resulting depletion of the cellular GSH pool indirectly inactivates GPX4, as GSH is an essential cofactor for its enzymatic activity.[7][8] Without sufficient GSH, GPX4 cannot reduce lipid hydroperoxides, leading to their accumulation and subsequent ferroptosis.[8]

Caption: Erastin inhibits System Xc-, leading to GSH depletion and indirect GPX4 inactivation.

Direct Covalent Inhibition

A second class of inhibitors directly targets the GPX4 enzyme. RSL3 ((1S, 3R)-RSL3) is a potent ferroptosis inducer that contains a chloroacetamide moiety.[9][10] It forms a covalent bond with the nucleophilic selenocysteine residue in the active site of GPX4, leading to its irreversible inactivation.[10] This direct inhibition occurs independently of GSH levels.[7][8]

Similarly, ML210 is another small molecule that directly inhibits GPX4.[11] Interestingly, ML210 is a pro-drug that undergoes intracellular chemical transformations to form an active compound, JKE-1777, which then covalently binds to and inhibits GPX4.[11]

Caption: RSL3 and ML210 directly bind to the GPX4 active site, causing its inactivation.

Inducing GPX4 Degradation

FIN56 is a type 3 ferroptosis inducer that operates through a distinct, dual mechanism.[9][12] Firstly, it promotes the degradation of the GPX4 protein through a pathway that requires the activity of acetyl-CoA carboxylase (ACC).[9][13] Secondly, FIN56 binds to and activates the enzyme squalene synthase (SQS), which depletes the cellular pool of coenzyme Q10 (CoQ10), a potent lipophilic antioxidant.[9][13] This combined effect of removing the primary enzymatic defense (GPX4) and a key non-enzymatic antioxidant (CoQ10) makes FIN56 a potent inducer of ferroptosis.[9] More recent studies have also shown that FIN56-triggered ferroptosis is mechanistically dependent on the autophagic machinery for GPX4 degradation.[12][14]

Caption: FIN56 induces ferroptosis by promoting GPX4 degradation and depleting Coenzyme Q10.

Quantitative Analysis of GPX4 Inhibitors

The potency of GPX4 inhibitors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) in various cell lines. These values are crucial for comparing the efficacy of different compounds and understanding their therapeutic potential.

| Inhibitor | Class | Cell Line | Assay | Potency (Value) | Selectivity Index (SI) | Reference |

| RSL3 | Direct Covalent | HCT116 (Colon Cancer) | Cell Viability | IC50: ~0.1 µM | Not Available | [15] |

| RSL3 | Direct Covalent | LoVo (Colon Cancer) | Cell Viability | IC50: ~0.05 µM | Not Available | [15] |

| RSL3 | Direct Covalent | A549 (Lung Cancer) | Cell Viability | IC50: ~0.1 µM | >2 | [16] |

| RSL3 | Direct Covalent | BEAS-2B (Normal Lung) | Cell Viability | IC50: >0.2 µM | - | [16] |

| ML210-derived degrader (DC-2) | Direct Covalent (PROTAC) | HT1080 (Fibrosarcoma) | Cell Growth Inhibition | IC50: 0.1 µM | Not Available | [17] |

| ML210-derived degrader (DC-2) | Direct Covalent (PROTAC) | HT1080 (Fibrosarcoma) | GPX4 Degradation | DC50: 0.03 µM | Not Available | [17] |

| FIN56 | Degradation Inducer | J82 (Bladder Cancer) | Cell Viability (72h) | IC50: ~1-10 µM | Not Available | [14] |

| FIN56 | Degradation Inducer | T24 (Bladder Cancer) | Cell Viability (72h) | IC50: ~1-10 µM | Not Available | [14] |

Note: IC50/DC50 values can vary based on experimental conditions, cell lines, and assay duration. The Selectivity Index (SI) is calculated as (IC50 in normal cells / IC50 in cancer cells), with higher values indicating greater cancer cell selectivity.[16]

Key Experimental Protocols for Studying Ferroptosis

Validating the induction of ferroptosis and the mechanism of GPX4 inhibitors requires a suite of specialized assays. A general workflow involves treating cells with an inducer and then measuring key hallmarks of ferroptosis.

Caption: A typical workflow for inducing and analyzing ferroptosis in cell culture.

Protocol: Lipid Peroxidation Assay (MDA-TBA Method)

This protocol measures malondialdehyde (MDA), a stable byproduct of lipid peroxidation.[18][19]

Materials:

-

Treated cells or tissue homogenate.

-

Thiobarbituric acid (TBA) solution (e.g., 0.5% TBA in 20% Trichloroacetic acid (TCA)).[20]

-

0.1% w/v TCA.

-

Microcentrifuge tubes.

-

Water bath or heat block (95°C).

-

Ice bath.

-

Spectrophotometer or microplate reader (532 nm).

Procedure:

-

Sample Preparation: Homogenize cell pellets or ~100 mg of tissue in 0.5 mL of ice-cold 0.1% TCA.[20]

-

Centrifugation: Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.[20]

-

Reaction Mixture: Collect the supernatant. Mix 0.5 mL of the supernatant with 1.5 mL of the TBA/TCA solution in a fresh tube.[20]

-

Incubation: Incubate the mixture in a water bath at 95°C for 25-60 minutes to allow the MDA-TBA adduct to form.[18][20]

-

Cooling: Stop the reaction by placing the tubes in an ice bath for 10-15 minutes.[18][20]

-

Clarification (Optional): If the solution is cloudy, centrifuge again at 15,000 x g for 5 minutes.[20]

-

Measurement: Transfer 200 µL of the final reaction mixture (the pink MDA-TBA adduct) to a 96-well plate. Measure the absorbance at 532 nm.[18]

-

Quantification: Calculate the MDA concentration using a standard curve prepared with known concentrations of MDA. Results are often normalized to the total protein content of the initial sample.

Alternative Method: For live-cell imaging or flow cytometry, fluorescent probes like BODIPY™ 581/591 C11 are widely used to detect lipid peroxidation in real-time.[21]

Protocol: GPX4 Activity Assay

This assay typically measures GPX4 activity indirectly through a coupled reaction that monitors the consumption of NADPH.[22][23]

Materials:

-

Cell or tissue lysate.

-

Assay Buffer.

-

Glutathione (GSH).

-

Glutathione Reductase (GR).

-

NADPH.

-

Substrate (e.g., Cumene Hydroperoxide).

-

96-well UV-transparent plate.

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm.

Procedure:

-

Lysate Preparation: Prepare cell or tissue lysates according to the kit manufacturer's instructions, ensuring samples are kept on ice. Determine the total protein concentration.

-

Reaction Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NADPH solution

-

Glutathione Reductase

-

Glutathione

-

Sample lysate

-

-

Initiate Reaction: Add the GPX4 substrate (e.g., cumene hydroperoxide) to each well to start the reaction.[22]

-

Kinetic Measurement: Immediately begin measuring the decrease in absorbance at 340 nm every minute for 10-15 minutes. The oxidation of NADPH to NADP+ by glutathione reductase (as it replenishes the GSH consumed by GPX4) leads to a decrease in A340.[22]

-

Calculation: The rate of decrease in A340 is directly proportional to the GPX4 activity in the sample.[22] Calculate the activity based on the molar extinction coefficient of NADPH and normalize to the protein concentration of the lysate. To measure GPX4-specific activity, a parallel reaction containing a GPX4 inhibitor can be run, and its rate subtracted from the total activity.[23]

Protocol: Iron Accumulation Assay

This protocol describes the detection of the labile iron pool (LIP), which is crucial for driving the Fenton reactions that generate lipid ROS.

Materials:

-

Live cells cultured on plates or coverslips.

-

Iron-sensitive fluorescent probe (e.g., FerroOrange, Calcein-AM).[21][24]

-

Fluorescence microscope or flow cytometer.

-

Iron chelator as a control (e.g., Deferoxamine, DFO).[21]

Procedure:

-

Cell Treatment: Treat cells with the ferroptosis inducer of interest for the desired time. Include a control group treated with an iron chelator like DFO to confirm iron-dependency.[21]

-

Probe Loading: Wash the cells with a buffered saline solution. Incubate the cells with the iron-sensitive fluorescent probe (e.g., FerroOrange) at 37°C for 30 minutes, following the manufacturer's instructions.

-

Washing: Gently wash the cells again to remove any excess probe.

-

Imaging/Analysis:

-

Microscopy: Immediately visualize the cells using a fluorescence microscope with the appropriate filter set. An increase in fluorescence (for probes like FerroOrange) indicates an increase in the labile iron pool.

-

Flow Cytometry: Harvest the cells and analyze the fluorescent signal using a flow cytometer for a quantitative measure of the change in the LIP across the cell population.

-

-

Interpretation: An increase in the fluorescent signal in cells treated with a ferroptosis inducer, which is preventable by co-treatment with an iron chelator, confirms the involvement of iron accumulation.[21]

References

- 1. Mechanisms of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular mechanism of ferroptosis and its role in the occurrence and treatment of diabetes [frontiersin.org]

- 3. Mechanisms and pharmacological applications of ferroptosis: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are GPX4 antagonists and how do they work? [synapse.patsnap.com]

- 5. What are GPX4 modulators and how do they work? [synapse.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review [frontiersin.org]

- 10. Mechanisms of Ferroptosis and Relations With Regulated Cell Death: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Chemical mystery solved: Researchers discover molecule’s unusual cell-killing mechanism | Broad Institute [broadinstitute.org]

- 12. Fin56-induced ferroptosis is supported by autophagy-mediated GPX4 degradation and functions synergistically with mTOR inhibition to kill bladder cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 16. benchchem.com [benchchem.com]

- 17. Discovery of ML210-Based glutathione peroxidase 4 (GPX4) degrader inducing ferroptosis of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum [bio-protocol.org]

- 19. oxfordbiomed.com [oxfordbiomed.com]

- 20. plant-stress.weebly.com [plant-stress.weebly.com]

- 21. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.caymanchem.com [cdn.caymanchem.com]

- 23. assaygenie.com [assaygenie.com]

- 24. Ferroptosis Research Solutions | Thermo Fisher Scientific - JP [thermofisher.com]

GPX4-IN-12 Target Engagement in Cancer Cell Lines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ferroptosis, a regulated form of iron-dependent cell death driven by lipid peroxidation, has emerged as a promising therapeutic avenue in oncology, particularly for targeting therapy-resistant cancers.[1] At the core of the cellular defense against ferroptosis is Glutathione Peroxidase 4 (GPX4), a selenoenzyme that neutralizes lipid hydroperoxides.[1] Inhibition of GPX4 disrupts the delicate redox balance, leading to the accumulation of toxic lipid reactive oxygen species (ROS) and ultimately, cell death.[1] This technical guide provides a comprehensive overview of targeting GPX4 in cancer cell lines, with a focus on the principles and methodologies for assessing target engagement of GPX4 inhibitors. While specific quantitative data for a compound designated "GPX4-IN-12" is not publicly available, this document will utilize data from well-characterized GPX4 inhibitors to illustrate the key concepts and experimental approaches.

The GPX4-Ferroptosis Signaling Axis

The canonical pathway for preventing ferroptosis revolves around the System Xc⁻/GSH/GPX4 axis.[1] This pathway is responsible for the detoxification of lipid peroxides, the primary effectors of ferroptotic cell death.[1]

-

System Xc⁻ and Glutathione Synthesis: The process begins with the System Xc⁻ antiporter, which imports extracellular cystine.[1] Inside the cell, cystine is reduced to cysteine, a crucial precursor for the synthesis of the antioxidant glutathione (GSH).[1]

-

GPX4-Mediated Detoxification: GPX4 utilizes GSH as a cofactor to reduce toxic lipid hydroperoxides (L-OOH) to non-toxic lipid alcohols (L-OH), thereby halting the lipid peroxidation chain reaction.[1][2]

Inhibition of GPX4, either directly by small molecules or indirectly by depleting GSH, is a key strategy to induce ferroptosis in cancer cells.[3][4]

Figure 1: The GPX4-mediated ferroptosis defense pathway and the mode of action of GPX4 inhibitors.

Quantitative Assessment of GPX4 Inhibitor Activity

The potency of GPX4 inhibitors is typically determined by measuring their effect on cancer cell viability. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) values are key metrics for comparing the efficacy of different compounds across various cell lines. The sensitivity to GPX4 inhibition can vary significantly between different cancer types and even between different cell lines of the same cancer type.[5]

Table 1: Illustrative IC50/EC50 Values of the GPX4 Inhibitor RSL3 in Various Cancer Cell Lines

| Cell Line | Cancer Type | RSL3 IC50/EC50 (µM) |

| HT-1080 | Fibrosarcoma | ~0.02 |

| 786-O | Renal Cell Carcinoma | ~0.1 |

| A549 | Lung Carcinoma | >10 |

| HCT116 | Colorectal Carcinoma | Variable |

| 4T1 | Mouse Breast Cancer | Not Available |

| MCF-7 | Human Breast Cancer | Not Available |

| H1975 | Human Lung Cancer | 0.15 |

| K1 | Human Papillary Thyroid Cancer | ~0.4 |

| MDA-T32 | Human Papillary Thyroid Cancer | ~0.2 |

| MDA-T68 | Human Papillary Thyroid Cancer | ~0.05 |

Note: This table provides example data for the well-characterized GPX4 inhibitor RSL3 to illustrate the range of potencies observed in different cancer cell lines.[5][6] Specific values for "this compound" are not publicly available and would need to be determined experimentally.

Experimental Protocols for Assessing Target Engagement

Confirming that a compound directly binds to and modulates its intended target within a cellular context is a critical step in drug development. The following section details key experimental protocols to assess the target engagement of GPX4 inhibitors.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for verifying direct target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[7]

Protocol:

-

Cell Culture and Treatment:

-

Culture cancer cell lines (e.g., HT-1080) to 80-90% confluency.

-

Treat cells with the GPX4 inhibitor (e.g., 10 µM) or vehicle (DMSO) for 1-4 hours.

-

-

Cell Lysis and Heating:

-

Harvest and wash cells with PBS.

-

Resuspend cell pellets in a suitable lysis buffer containing protease inhibitors.

-

Aliquot the cell lysate into PCR tubes.

-

Heat the lysates at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.

-

-

Separation of Soluble and Aggregated Proteins:

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

-

-

Western Blot Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and western blotting with a primary antibody specific for GPX4.

-

Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

-

-

Data Analysis:

-

Quantify the band intensities of the soluble GPX4 at each temperature.

-

Plot the percentage of soluble GPX4 relative to the unheated control as a function of temperature to generate a melting curve.

-

A rightward shift in the melting curve for the inhibitor-treated samples compared to the vehicle control indicates target stabilization and therefore, target engagement.

-

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Lipid Peroxidation Assay

A direct downstream consequence of GPX4 inhibition is the accumulation of lipid ROS. This can be quantified using fluorescent probes such as C11-BODIPY™ 581/591.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a suitable format (e.g., 96-well plate or culture dish).

-

Treat cells with the GPX4 inhibitor at various concentrations and for different durations. Include a vehicle control and a positive control (e.g., RSL3).

-

-

Staining with C11-BODIPY™ 581/591:

-

Add C11-BODIPY™ 581/591 to the cell culture medium at a final concentration of 1-5 µM.

-

Incubate for 30-60 minutes at 37°C, protected from light.

-

-

Analysis:

-

Fluorescence Microscopy: Wash the cells with PBS and visualize them using a fluorescence microscope. In the presence of lipid peroxidation, the probe's fluorescence shifts from red to green.

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Analyze the cells using a flow cytometer, measuring the shift in fluorescence from the red to the green channel.

-

-

Data Analysis:

-

Quantify the increase in green fluorescence as a measure of lipid peroxidation. Compare the fluorescence intensity of inhibitor-treated cells to that of control cells.

-

Cell Viability Assay

To determine the cytotoxic effect of GPX4 inhibition, standard cell viability assays can be performed.

Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the GPX4 inhibitor.

-

Treat the cells and include a vehicle control.

-

-

Incubation:

-

Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

-

-

Viability Measurement:

-

Use a suitable viability reagent such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®). Follow the manufacturer's instructions.

-

-

Data Analysis:

-

Measure the absorbance or luminescence.

-

Normalize the data to the vehicle-treated control.

-

Plot the cell viability against the log of the inhibitor concentration to determine the IC50/EC50 value.

-

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. Dataset on the proteomic response during ferroptosis induction via tamoxifen induced GPX4 KO in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

The Dawn of a New Era in Ferroptosis Research: A Technical Guide to Non-Covalent GPX4 Inhibition

For Immediate Release

A deep dive into the function, mechanism, and experimental validation of non-covalent Glutathione Peroxidase 4 (GPX4) inhibitors, offering a promising new frontier in the development of therapeutics targeting ferroptosis.

Glutathione Peroxidase 4 (GPX4) stands as a critical sentinel against ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[1] Its unique ability to neutralize lipid hydroperoxides within biological membranes makes it a prime therapeutic target, particularly in cancer, where tumor cells often exhibit a heightened dependence on this protective mechanism.[2] Historically, the development of GPX4 inhibitors has been dominated by covalent compounds that target the selenocysteine residue in the active site. However, these inhibitors often suffer from poor selectivity and high toxicity.[3] The emergence of non-covalent GPX4 inhibitors represents a paradigm shift, offering the potential for enhanced specificity and improved pharmacological profiles by targeting cryptic or allosteric sites.[3][4] This technical guide provides an in-depth exploration of the function and study of non-covalent GPX4 inhibitors for researchers, scientists, and drug development professionals.

The Mechanism of Non-Covalent GPX4 Inhibition: Beyond the Active Site

Unlike their covalent counterparts, non-covalent GPX4 inhibitors employ a more nuanced mechanism of action. Instead of forming a permanent bond with the active site, these molecules typically bind to less conserved, often transiently available "cryptic" or allosteric pockets on the enzyme's surface.[3] This mode of binding can induce conformational changes that either prevent substrate access to the active site or disrupt the catalytic cycle, ultimately leading to the inhibition of GPX4's enzymatic activity. This approach offers several advantages, including the potential for greater selectivity and a more favorable safety profile.

The discovery of these inhibitors has been largely propelled by advanced computational techniques, such as molecular dynamics simulations, which can reveal the dynamic nature of protein structures and identify these hidden binding sites.[3] This strategy has led to the identification of novel non-covalent inhibitors with significant potential.[3]

Quantitative Analysis of Non-Covalent GPX4 Inhibitors

The potency and binding affinity of non-covalent GPX4 inhibitors are key parameters in their evaluation. The following tables summarize the available quantitative data for some of the notable non-covalent GPX4 inhibitors.

| Compound | Assay Type | Target | IC50 | Citation |

| DP018 | Enzymatic Assay | GPX4 | Micromolar-level | [3] |

| DP029 | Enzymatic Assay | GPX4 | Micromolar-level | [3] |

| Unnamed Compound | Biochemical Assay | GPX4 | 3.5 µM | [5] |

| JIB-04 | Growth Inhibition | Ewing Sarcoma Cells | 0.13 µM - 1.84 µM | [6] |

| Withaferin A | Viability Assay | Glioblastoma Cells | 0.23 µM - 1.07 µM | [7] |

| Compound | Assay Type | Target | Kd | Citation |

| DP018 | Surface Plasmon Resonance | GPX4 | Micromolar affinity | [3] |

| DP029 | Surface Plasmon Resonance | GPX4 | Micromolar affinity | [3] |

| Unnamed Compound | Surface Plasmon Resonance | GPX4 | Comparable to IC50 | [5] |

| DEL-H9 | Surface Plasmon Resonance | GPX4 | 0.1 µM | [8] |

Experimental Protocols for the Characterization of Non-Covalent GPX4 Inhibitors

The robust characterization of non-covalent GPX4 inhibitors requires a suite of well-defined experimental protocols. This section provides detailed methodologies for key assays.

GPX4 Inhibitor Screening Assay

This assay is fundamental for quantifying the inhibitory activity of a compound against GPX4.[9]

Principle: The assay indirectly measures GPX4 activity through a coupled reaction with glutathione reductase (GR). GPX4 reduces a hydroperoxide substrate, producing oxidized glutathione (GSSG). GR then recycles GSSG back to its reduced state (GSH) in a reaction that consumes NADPH. The rate of NADPH oxidation, monitored by the decrease in absorbance at 340 nm, is directly proportional to GPX4 activity.[9]

Protocol:

-

Reagent Preparation:

-

Prepare a 1X GPX4 Assay Buffer from a 10X stock.

-

Dilute recombinant human GPX4 enzyme to the desired concentration in 1X Assay Buffer. Keep the enzyme on ice.

-

Prepare serial dilutions of the test compound and a known GPX4 inhibitor (e.g., ML-162) as a positive control. The final solvent concentration should be kept low (e.g., ≤1% DMSO).

-

Prepare a solution containing glutathione (GSH) and glutathione reductase (GR) in 1X Assay Buffer.

-

Prepare a solution of NADPH in 1X Assay Buffer.

-

Prepare a solution of the substrate (e.g., cumene hydroperoxide) in 1X Assay Buffer.

-

-

Assay Procedure (96-well plate format):

-

Add the assay buffer, diluted GPX4 enzyme, and either the test compound, positive control, or vehicle (negative control) to the wells.

-

Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Add the GSH/GR mixture to all wells.

-

Add the NADPH solution to all wells.

-

Initiate the reaction by adding the cumene hydroperoxide substrate to all wells.

-

Immediately measure the absorbance at 340 nm at multiple time points using a plate reader to determine the reaction rate.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption for each condition.

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a suitable dose-response curve.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein within a cellular context.[10]

Principle: The binding of a ligand to a protein generally increases its thermal stability. In CETSA, cells are treated with the compound of interest and then subjected to a heat challenge across a range of temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified, typically by Western blotting. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.[11]

Protocol:

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with the test compound or vehicle control for a specified duration.

-

-

Heat Challenge:

-

Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS) containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

-

-

Cell Lysis and Fractionation:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins by centrifugation at high speed.

-

-

Protein Quantification:

-

Carefully collect the supernatant.

-

Quantify the amount of soluble GPX4 in each sample by Western blotting using a specific anti-GPX4 antibody.

-

-

Data Analysis:

-

Generate melting curves by plotting the amount of soluble GPX4 as a function of temperature for both the compound-treated and vehicle-treated samples.

-

A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and therefore, target engagement.

-

Lipid Peroxidation Assay using C11-BODIPY

This assay measures the downstream cellular effect of GPX4 inhibition, which is the accumulation of lipid reactive oxygen species (ROS).[12][13]

Principle: C11-BODIPY™ 581/591 is a fluorescent probe that incorporates into cellular membranes. In its reduced state, it fluoresces red. Upon oxidation by lipid peroxides, its fluorescence shifts to green. The ratio of green to red fluorescence provides a ratiometric readout of lipid peroxidation.[12]

Protocol:

-

Cell Treatment:

-

Seed cells in a suitable format (e.g., 96-well plate or on coverslips).

-

Treat the cells with the non-covalent GPX4 inhibitor, a positive control (e.g., RSL3), and a vehicle control for the desired time.

-

-

Staining:

-

Prepare a working solution of C11-BODIPY 581/591 in a suitable buffer or serum-free medium (e.g., 1-10 µM).

-

Remove the culture medium from the cells and wash them with a balanced salt solution (e.g., HBSS or PBS).

-

Incubate the cells with the C11-BODIPY solution for 30-60 minutes at 37°C, protected from light.

-

-

Data Acquisition:

-

Wash the cells to remove the excess probe.

-

Analyze the cells using a fluorescence microscope, flow cytometer, or a fluorescence plate reader.

-

Microscopy/Plate Reader: Measure the fluorescence intensity in both the red (e.g., Ex/Em ~581/591 nm) and green (e.g., Ex/Em ~488/510 nm) channels.

-

Flow Cytometry: Detect the green fluorescence in the FITC channel and the red fluorescence in a corresponding channel (e.g., PE-Texas Red).

-

-

-

Data Analysis:

-

Calculate the ratio of green to red fluorescence intensity for each condition.

-

An increase in the green/red ratio indicates an increase in lipid peroxidation.

-

Visualizing the Impact of Non-Covalent GPX4 Inhibition

Diagrams generated using the DOT language provide a clear and structured representation of the complex biological processes and experimental procedures involved in the study of non-covalent GPX4 inhibitors.

Caption: Signaling pathway of ferroptosis regulation by GPX4 and its non-covalent inhibition.

References

- 1. The Regulatory Effects and the Signaling Pathways of Natural Bioactive Compounds on Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Novel Non-Covalent Hits Against GPX4 Identified Using the RiDYMO® Reinforced Dynamics Platform of DP Technology - BioSpace [biospace.com]

- 4. Novel Non-Covalent Hits Against GPX4 Identified Using the RiDYMO® Reinforced Dynamics Platform of DP Technology [prnewswire.com]

- 5. Discovery of the novel non-covalent GPX4 potent hits through virtual screening and automated synthesis in 28 days | Poster Board #D20 - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 6. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity of withaferin A in glioblastomas involves induction of an oxidative stress-mediated heat shock response while altering Akt/mTOR and MAPK signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stockwelllab.fas.columbia.edu [stockwelllab.fas.columbia.edu]

- 9. caymanchem.com [caymanchem.com]

- 10. Thermal Shift Assay in Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 13. abpbio.com [abpbio.com]

In-Depth Technical Guide: The Role of Direct GPX4 Inhibition in Cellular Redox Homeostasis

Disclaimer: Initial searches for a specific compound designated "GPX4-IN-12" did not yield specific information, quantitative data, or experimental protocols under this name in publicly available scientific literature. Therefore, this guide will focus on the well-characterized, direct, and covalent Glutathione Peroxidase 4 (GPX4) inhibitor, RSL3 , as a representative molecule to discuss the effects of direct GPX4 inhibition on cellular redox homeostasis. The principles, pathways, and experimental methodologies described are broadly applicable to other direct GPX4 inhibitors.

Introduction: GPX4 as a Linchpin of Cellular Redox Homeostasis

Glutathione Peroxidase 4 (GPX4) is a unique, selenium-dependent antioxidant enzyme critical for maintaining cellular redox balance.[1] Unlike other members of the glutathione peroxidase family, GPX4 can directly reduce complex lipid hydroperoxides within biological membranes and lipoproteins.[2] This function is paramount in preventing the accumulation of lipid-based reactive oxygen species (ROS) and protecting cellular membranes from oxidative damage.[3][4][5]

The central role of GPX4 is to inhibit a specific form of regulated cell death known as ferroptosis.[6] Ferroptosis is an iron-dependent process characterized by the lethal accumulation of lipid peroxides.[7] By neutralizing these lipid hydroperoxides, GPX4 acts as a critical gatekeeper, preventing the execution of this cell death pathway.[3] Consequently, the targeted inhibition of GPX4 has emerged as a promising therapeutic strategy, particularly in cancer biology, to selectively induce ferroptosis in tumor cells that are often resistant to other forms of cell death.[6]

This technical guide provides an in-depth overview of the mechanism of direct GPX4 inhibition, its impact on cellular redox homeostasis, and detailed experimental protocols for its investigation.

Mechanism of Action: Direct and Covalent Inhibition of GPX4

Direct GPX4 inhibitors, such as RSL3, function by covalently binding to the selenocysteine residue in the active site of the GPX4 enzyme.[8] This irreversible binding directly inactivates the enzyme, preventing it from carrying out its crucial function of detoxifying lipid hydroperoxides.

The inactivation of GPX4 disrupts the delicate balance of cellular redox homeostasis, leading to a cascade of events that culminate in ferroptotic cell death. The core of this process is the unchecked accumulation of lipid peroxides, which propagate in an iron-dependent manner, causing extensive damage to cellular membranes and ultimately leading to cell lysis.[9]

Signaling Pathway of Ferroptosis Induction by Direct GPX4 Inhibition

The inhibition of GPX4 by a direct inhibitor like RSL3 triggers a well-defined signaling cascade leading to ferroptosis.

References

- 1. frontiersin.org [frontiersin.org]

- 2. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPX4 in cell death, autophagy, and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single Enzyme Failure Found to Drive Neuron Loss in Dementia [idw-online.de]

- 5. Defective enzyme causes nerve cells to die - TUM [tum.de]

- 6. benchchem.com [benchchem.com]

- 7. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of Glutathione Peroxidase 4 as a Novel Anti-inflammatory Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Selectivity of GPX4 Inhibition in Cancer Cells

Disclaimer: This technical guide explores the principles of selectivity for Glutathione Peroxidase 4 (GPX4) inhibitors in cancer cells. As there is no publicly available scientific literature or data for a compound specifically named "GPX4-IN-12," this document will use the well-characterized and potent GPX4 inhibitor, RSL3 , as a representative molecule to illustrate the core concepts, experimental validation, and mechanisms of action. The data and protocols presented are based on established research with RSL3 and other relevant ferroptosis inducers.

Introduction

Ferroptosis is a regulated form of cell death driven by iron-dependent lipid peroxidation, which has emerged as a promising therapeutic strategy for cancers resistant to conventional treatments.[1] The selenoenzyme Glutathione Peroxidase 4 (GPX4) is the master regulator of ferroptosis, functioning to neutralize toxic lipid hydroperoxides within cellular membranes.[2][3] Many aggressive and therapy-resistant cancer cells exhibit a heightened dependency on GPX4 for survival, making it a compelling therapeutic target.[4][5] This guide provides an in-depth technical overview of the mechanisms conferring selectivity of GPX4 inhibitors for cancer cells, supported by quantitative data and detailed experimental protocols for researchers and drug development professionals.

The GPX4-Ferroptosis Axis: A Key Vulnerability in Cancer

GPX4 is the only known enzyme capable of directly reducing complex phospholipid hydroperoxides (PLOOH) to their non-toxic alcohol counterparts (PLOH), using reduced glutathione (GSH) as a cofactor.[6] This action is critical for preventing the propagation of lipid peroxidation, a destructive chain reaction that damages cell membranes and leads to ferroptotic cell death.

The selectivity of GPX4 inhibitors for cancer cells stems from several factors:

-

Metabolic Reprogramming: Cancer cells, particularly those with a mesenchymal phenotype or those that have developed resistance to other therapies, often exhibit increased levels of polyunsaturated fatty acids (PUFAs) in their membranes.[4][7] While contributing to membrane fluidity, PUFAs are highly susceptible to peroxidation, creating a heightened state of oxidative stress and a critical dependency on GPX4 for survival.

-

Oncogenic Signaling: Certain oncogenic pathways, such as RAS activation, can increase basal levels of reactive oxygen species (ROS), rendering cells more vulnerable to further oxidative insults from GPX4 inhibition.[2]

-

Upregulation of GPX4: Numerous cancer types show elevated expression of GPX4 compared to normal tissues, which is often correlated with poor prognosis.[8] This overexpression signifies a reliance on this protective pathway, creating a therapeutic window for targeted inhibition.

Core Signaling Pathway

The following diagram illustrates the central role of GPX4 in preventing ferroptosis and how its inhibition triggers cell death.

Caption: The GPX4 pathway defends against ferroptosis by reducing lipid peroxides.

Quantitative Data: Potency and Selectivity of GPX4 Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The tables below summarize the IC50 values for the direct GPX4 inhibitor RSL3 and the indirect inhibitor Erastin across a panel of human cancer cell lines, illustrating the variability in sensitivity.

Table 1: In Vitro Efficacy of RSL3 (Direct GPX4 Inhibitor)

| Cell Line | Cancer Type | RSL3 IC50 (µM) | Reference |

|---|---|---|---|

| HT-1080 | Fibrosarcoma | ~0.02 | |

| 786-O | Renal Cell Carcinoma | ~0.1 | |

| PC9 | Lung Adenocarcinoma | Varies (e.g., ~0.18) | |

| H9c2 | Cardiomyoblast | ~0.2 |

| A549 | Lung Carcinoma | >10 | |

Table 2: In Vitro Efficacy of Erastin (Indirect GPX4 Inhibitor via System Xc⁻)

| Cell Line | Cancer Type | Erastin IC50 (µM) | Reference |

|---|---|---|---|

| Calu-1 | Lung Carcinoma | 1.15 | [7] |

| HT-1080 | Fibrosarcoma | 2.5 | [7] |

| PC9 | Lung Adenocarcinoma | Varies (e.g., ~1-5) | |

| BJeLR (RAS-mutant) | Fibroblast | ~1-2 | [2] |

| BJeH (RAS-WT) | Fibroblast | >10 |[2] |

Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, assay duration) and may vary between studies.

Experimental Protocols

Assessing the selectivity and efficacy of a GPX4 inhibitor requires a multi-faceted approach. Below are detailed protocols for key in vitro assays.

Caption: Experimental workflow for evaluating a GPX4 inhibitor in vitro.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

GPX4 inhibitor (e.g., RSL3) and vehicle (e.g., DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the GPX4 inhibitor in complete medium. Remove the old medium and add 100 µL of medium containing the inhibitor or vehicle control to the respective wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well and gently shake the plate for 15 minutes to dissolve the crystals.

-

Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression.

Protocol 2: Western Blot for GPX4 Expression

This protocol is used to assess the protein levels of GPX4 in different cell lines.

Materials:

-

Treated or untreated cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody (e.g., anti-GPX4) and loading control (e.g., anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis: Lyse cell pellets in ice-cold RIPA buffer. Centrifuge to pellet debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer for 5 minutes.

-

Electrophoresis: Separate the proteins by SDS-PAGE.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GPX4, 1:1000 dilution) overnight at 4°C. Wash with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to the loading control.

Protocol 3: Lipid Peroxidation Assay (C11-BODIPY 581/591)

This flow cytometry-based assay measures lipid ROS accumulation.

Materials:

-

Treated cells

-

C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)

-

DMSO

-

Phosphate-Buffered Saline (PBS) or serum-free medium

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the GPX4 inhibitor for a duration known to induce lipid peroxidation (e.g., 6-8 hours), which often precedes cell death.

-

Staining: Harvest the cells and wash with PBS. Resuspend the cells in PBS containing 1-5 µM C11-BODIPY 581/591 and incubate for 30 minutes at 37°C, protected from light.

-

Analysis: Wash the cells again with PBS to remove excess probe. Analyze the cells immediately by flow cytometry. The oxidized probe fluoresces in the green channel (e.g., FITC), while the reduced form fluoresces in the red channel (e.g., PE-Texas Red). An increase in the green fluorescence intensity indicates lipid peroxidation.

Logical Framework for Cancer Cell Selectivity

The sensitivity of a cancer cell to a GPX4 inhibitor is not arbitrary but is determined by a confluence of intrinsic cellular characteristics. The diagram below outlines the logical relationships that dictate this selective vulnerability.

Caption: Factors determining cancer cell sensitivity to GPX4 inhibition.

Conclusion

Targeting GPX4 to induce ferroptosis represents a powerful and selective strategy against specific cancer subtypes, particularly those that are therapy-resistant.[5] The selectivity of GPX4 inhibitors like RSL3 is rooted in the unique metabolic and signaling landscapes of these cancer cells, which create a state of heightened dependency on the GPX4-mediated antioxidant pathway. A thorough understanding of these mechanisms, validated through rigorous experimental protocols as outlined in this guide, is essential for the continued development of GPX4-targeted therapies and for identifying patient populations most likely to benefit. Future work will focus on refining biomarkers for ferroptosis sensitivity and developing next-generation inhibitors with improved pharmacological properties.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. Drug-tolerant persister cancer cells are vulnerable to GPX4 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. xCT-Driven Expression of GPX4 Determines Sensitivity of Breast Cancer Cells to Ferroptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GPX4 suppresses ferroptosis to promote malignant progression of endometrial carcinoma via transcriptional activation by ELK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative proteomic analyses reveal that GPX4 downregulation during myocardial infarction contributes to ferroptosis in cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for GPX4-IN-12 in DMSO

Introduction

Glutathione Peroxidase 4 (GPX4) is a crucial enzyme that protects cells from membrane lipid peroxidation by reducing lipid hydroperoxides to their corresponding alcohols.[1][2] Inhibition of GPX4 leads to an accumulation of lipid peroxides, culminating in an iron-dependent form of regulated cell death known as ferroptosis.[2] GPX4-IN-12 is a non-covalent inhibitor of GPX4 that has been shown to induce ferroptosis and inhibit cancer cell growth, making it a valuable tool compound for research in oncology and cell death.[3]

Proper dissolution and storage of this compound are critical for maintaining its stability and ensuring experimental reproducibility. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating concentrated stock solutions of hydrophobic small molecules like this compound for in vitro use.[4][5] These application notes provide a detailed protocol for the effective dissolution and storage of this compound in DMSO.

Quantitative Data Summary

The following table summarizes the key physicochemical and storage information for this compound.

| Parameter | Value | Rationale & Remarks |

| Molecular Weight (MW) | Refer to Certificate of Analysis (CoA) | The exact molecular weight is required for accurate concentration calculations. This value is typically provided on the vial or in the product's technical datasheet. |

| Recommended Solvent | Anhydrous/High-Purity DMSO | DMSO is a standard solvent for hydrophobic small molecule inhibitors for in vitro studies.[5] Using anhydrous DMSO is critical as it is hygroscopic and absorbed moisture can reduce compound solubility and stability. |

| Maximum Solubility in DMSO | ≥ 10 mM (Estimated) | While specific data for this compound is unavailable, similar GPX4 inhibitors show high solubility in DMSO.[5] A concentration of 10 mM is a standard starting point for stock solutions.[5] |

| Recommended Stock Solution Conc. | 10 mM | A 10 mM stock is convenient for serial dilutions into aqueous media for cell-based assays, ensuring the final DMSO concentration remains low (typically <0.5%).[5] |

| Storage of Solid Compound | -20°C | Long-term storage of the lyophilized powder should be at -20°C to ensure stability.[5] |

| Storage of DMSO Stock Solution | -20°C (up to 1 month) or -80°C (up to 6 months) | Aliquoting into single-use vials is highly recommended to avoid repeated freeze-thaw cycles.[5] Store at -80°C for longer-term stability. |

| Final DMSO Conc. in Assay | ≤ 0.5% (v/v) | Most cell lines can tolerate up to 0.5% DMSO, but cytotoxicity should be evaluated.[5] A vehicle control with the same final DMSO concentration is essential. |

Signaling Pathway Diagram

The diagram below illustrates the central role of GPX4 in preventing ferroptosis and how inhibitors like this compound disrupt this process.

Caption: Inhibition of GPX4 by this compound prevents the reduction of lipid peroxides, leading to their accumulation and the induction of ferroptosis.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol describes how to prepare a 10 mM stock solution from a solid powder of this compound.

Materials:

-

This compound solid powder

-

Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer and/or sonicator

Procedure:

-

Equilibrate Vial: Before opening, bring the vial of solid this compound to room temperature for at least 20 minutes. This prevents moisture from condensing inside the vial, which can affect compound stability and solubility.[4]

-

Centrifuge Briefly: Gently centrifuge the vial to ensure all the lyophilized powder is at the bottom.

-

Calculate Required DMSO Volume: Use the molecular weight (MW) from the product's Certificate of Analysis (CoA) to calculate the volume of DMSO needed.

-

Formula: Volume of DMSO (µL) = [Mass of Compound (mg) / MW ( g/mol )] * 100

-

Example (using 1 mg of compound and a placeholder MW of 500 g/mol ):

-

Volume (µL) = [1 mg / 500 g/mol ] * 100 = 200 µL of DMSO

-

-

-

Dissolution: Carefully add the calculated volume of anhydrous DMSO to the vial.[5] Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. If dissolution is slow, brief sonication in a water bath may be used to facilitate the process.[5] Visually inspect the solution to ensure no particulates are visible.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[5]

-

Store Properly:

-

For short-term storage (up to 1 month), store aliquots at -20°C.

-

For long-term storage (up to 6 months), store aliquots at -80°C.[5]

-

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol describes the serial dilution of the DMSO stock solution into an aqueous medium (e.g., cell culture medium) for experiments. A common challenge is the precipitation of hydrophobic compounds when diluted into aqueous buffers.

Procedure:

-

Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Pre-warm Medium: Pre-warm the cell culture medium to 37°C.

-

Perform Intermediate Dilutions (Recommended): To prevent precipitation, it is best to perform serial dilutions in DMSO first before the final dilution into the aqueous medium.[4]

-

Final Dilution: Add the final, diluted DMSO stock solution to the pre-warmed cell culture medium and mix immediately and thoroughly by pipetting or gentle vortexing. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]

-

Troubleshooting Precipitation:

-

If precipitation occurs, try lowering the final concentration of this compound.

-

Decrease the final DMSO concentration by performing a higher dilution.

-

Ensure rapid and thorough mixing when adding the DMSO solution to the aqueous medium.

-

Experimental Workflow Diagram

The following diagram outlines the complete workflow from receiving the compound to preparing working solutions.

Caption: Workflow for the preparation and storage of this compound solutions.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. GPX4 inhibitor C18 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. genecards.org [genecards.org]

- 5. The Selenoprotein Glutathione Peroxidase 4: From Molecular Mechanisms to Novel Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of GPX4-IN-12 for Inducing Ferroptosis in HT1080 Cells: Application Notes and Protocols

For Research Use Only.

Introduction